5-Chloro-1H-imidazole-2-carbaldehyde
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Overview
Description
5-Chloro-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features a five-membered imidazole ring with a chlorine atom at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-diaminobenzene with formic acid, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained in good yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-1H-imidazole-2-carboxylic acid.
Reduction: 5-Chloro-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolecarboxaldehyde: Similar structure but lacks the chlorine atom at the 5-position.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group at the 4-position instead of a chlorine atom.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Similar structure with a butyl group at the 2-position .
Uniqueness
5-Chloro-1H-imidazole-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H3ClN2O |
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Molecular Weight |
130.53 g/mol |
IUPAC Name |
5-chloro-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |
InChI Key |
QTLOVZKKNJCRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C=O)Cl |
Origin of Product |
United States |
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